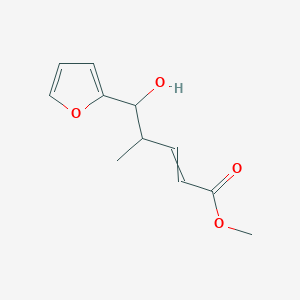amino}benzonitrile CAS No. 923031-56-5](/img/structure/B14181021.png)
4-{[tert-Butyl(dimethyl)silyl](4-chlorophenyl)amino}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{tert-Butyl(dimethyl)silylamino}benzonitrile is a complex organic compound that features a silyl-protected amine group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{tert-Butyl(dimethyl)silylamino}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amine group with a tert-butyl(dimethyl)silyl group, followed by the introduction of a 4-chlorophenyl group and a benzonitrile moiety. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like methylene chloride or tetrahydrofuran (THF). Reagents such as tert-butyl(dimethyl)silyl chloride and imidazole are commonly used for the silylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-{tert-Butyl(dimethyl)silylamino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The silyl-protected amine group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups .
科学的研究の応用
4-{tert-Butyl(dimethyl)silylamino}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
作用機序
The mechanism of action for 4-{tert-Butyl(dimethyl)silylamino}benzonitrile involves its interaction with molecular targets through its functional groups. The silyl-protected amine group can be deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The benzonitrile core can interact with enzymes and receptors, influencing biological activity .
類似化合物との比較
Similar Compounds
- 4-{[tert-Butyl(dimethyl)silyl]oxy}methyl}aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .
特性
CAS番号 |
923031-56-5 |
|---|---|
分子式 |
C19H23ClN2Si |
分子量 |
342.9 g/mol |
IUPAC名 |
4-(N-[tert-butyl(dimethyl)silyl]-4-chloroanilino)benzonitrile |
InChI |
InChI=1S/C19H23ClN2Si/c1-19(2,3)23(4,5)22(18-12-8-16(20)9-13-18)17-10-6-15(14-21)7-11-17/h6-13H,1-5H3 |
InChIキー |
JMVJBAFOGZQVJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
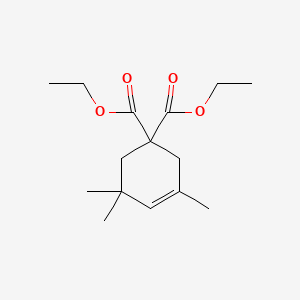
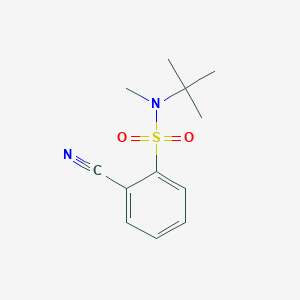
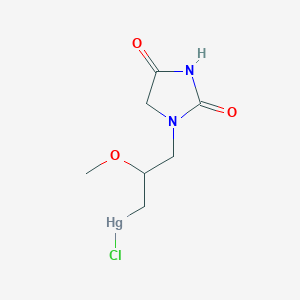
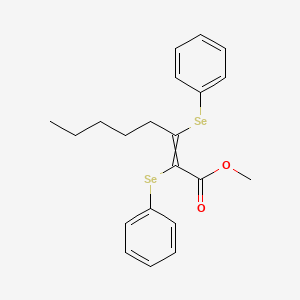
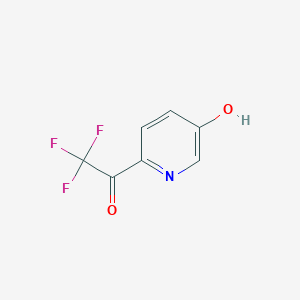
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

